1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-
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Overview
Description
1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- is a compound belonging to the imidazole family, which is a class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms , which might contribute to its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored under inert gas and in a cool, dry place below 15°c to avoid degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, a protocol involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve the use of catalysts and specific temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Imidazole derivatives are used in the production of dyes, pigments, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- include other imidazole derivatives, such as:
- 1H-Imidazole, 4-phenylmethyl-
- 1H-Imidazole, 4-(4-biphenylmethyl)-
- 1H-Imidazole, 4-(4-phenylphenylmethyl)-
Uniqueness
The uniqueness of 1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- lies in its specific structure, which includes a biphenyl group attached to the imidazole ring.
Properties
IUPAC Name |
5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJGUSMXFFXBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586251 |
Source
|
Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91679-37-7 |
Source
|
Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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